molecular formula C9H10BKN6 B11763094 potassium tris(1H-imidazol-1-yl)boranuide

potassium tris(1H-imidazol-1-yl)boranuide

Cat. No.: B11763094
M. Wt: 252.13 g/mol
InChI Key: GWYHSUYRPGOWCB-UHFFFAOYSA-N
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Description

Potassium tris(1H-imidazol-1-yl)boranuide is an organometallic compound with the chemical formula C9H10BKN6. It is known for its white crystalline or powder form and its solubility in water and organic solvents such as methanol and ethanol . This compound is used in various fields, including catalysis and metal-organic chemistry, due to its unique properties and reactivity.

Chemical Reactions Analysis

Potassium tris(1H-imidazol-1-yl)boranuide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium tris(1H-imidazol-1-yl)boranuide has several scientific research applications:

Mechanism of Action

The mechanism by which potassium tris(1H-imidazol-1-yl)boranuide exerts its effects involves the coordination of the imidazole ligands to metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, influencing the reactivity and stability of the metal center . The molecular targets and pathways involved depend on the specific application and the metal ions present.

Properties

Molecular Formula

C9H10BKN6

Molecular Weight

252.13 g/mol

IUPAC Name

potassium;tri(imidazol-1-yl)boranuide

InChI

InChI=1S/C9H10BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-10H;/q-1;+1

InChI Key

GWYHSUYRPGOWCB-UHFFFAOYSA-N

Canonical SMILES

[BH-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+]

Origin of Product

United States

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